molecular formula C24H23N5O5S B2715727 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide CAS No. 1223767-44-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide

Katalognummer: B2715727
CAS-Nummer: 1223767-44-9
Molekulargewicht: 493.54
InChI-Schlüssel: HPGJDOYHPCGORC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide is a complex organic compound that features a unique combination of benzodioxin, ethoxyphenyl, and triazolopyrazinyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through a cyclization reaction. Subsequent steps involve the introduction of the ethoxyphenyl and triazolopyrazinyl groups via nucleophilic substitution and condensation reactions. The final step usually involves the formation of the propanamide linkage under mild conditions to avoid decomposition of the sensitive functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits a range of biological activities which are significant for therapeutic applications:

1. Enzyme Inhibition:
The compound has been studied for its potential to inhibit key enzymes involved in metabolic pathways. For instance:

  • α-glucosidase Inhibition: Important for managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption.
  • Acetylcholinesterase Inhibition: Relevant for Alzheimer's disease treatment by preventing the breakdown of acetylcholine.

2. Antitumor Activity:
Preliminary studies suggest that derivatives of this compound may possess antitumor properties. The mechanisms include:

  • Induction of apoptosis in cancer cells.
  • Cell cycle arrest in various cancer cell lines.

Case Studies

Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibitory potential of synthesized derivatives of N-(2,3-dihydrobenzo[1,4]dioxin) against α-glucosidase and acetylcholinesterase. The findings revealed promising IC50 values indicating effective inhibition which could lead to therapeutic applications in diabetes and neurodegenerative diseases .

Case Study 2: Anticancer Activity
In vitro assays were conducted on various cancer cell lines to assess the anticancer efficacy of the compound. The following table summarizes key findings:

Cell LineIC50 Value (μM)Mechanism of Action
MCF-7 (Breast)5.8PARP inhibition
A549 (Lung)0.88Induction of apoptosis
HeLa (Cervical)12Cell cycle arrest

These results indicate significant potential for this compound as an anticancer agent .

Wirkmechanismus

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}propanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]-dioxin-6-amine as a primary substrate.
  • Reagents : Various reagents such as 4-methylbenzenesulfonyl chloride and 2-bromo-N-(un/substituted-phenyl)acetamides are utilized in the reaction process.
  • Reaction Conditions : The reactions are typically carried out in polar aprotic solvents like DMF (dimethylformamide) under controlled pH conditions to ensure optimal yields.

The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Pharmacological Effects

The biological activity of the compound can be categorized into several pharmacological effects:

  • Antidiabetic Activity : The compound has shown promising results as an α-glucosidase inhibitor, suggesting potential use in managing Type 2 Diabetes Mellitus (T2DM). In vitro studies demonstrated effective inhibition of the enzyme responsible for carbohydrate digestion .
  • Neuroprotective Properties : Research indicates that derivatives of this compound exhibit inhibitory effects on acetylcholinesterase (AChE), which is beneficial for conditions like Alzheimer's disease (AD). The inhibition of AChE can enhance acetylcholine levels in the brain, potentially improving cognitive function .
  • Antimicrobial Activity : Preliminary screenings have revealed that certain derivatives possess antibacterial and antifungal properties. This suggests a broader spectrum of biological activity that warrants further investigation .

Case Studies

Several studies have evaluated the biological activity of related compounds derived from the same synthetic pathway:

  • Study on Antidiabetic Agents : A study explored various derivatives of N-(un/substituted phenyl)acetamides and their anti-diabetic potential. The results indicated that modifications in the benzodioxin moiety significantly influenced α-glucosidase inhibitory activity .
  • Enzyme Inhibition Studies : Another study focused on the enzyme inhibition profile of similar compounds against AChE and butyrylcholinesterase (BChE), highlighting their potential as therapeutic agents for neurodegenerative diseases .

Data Table: Biological Activity Summary

Activity Type Effect Reference
Antidiabeticα-glucosidase inhibition
NeuroprotectiveAChE inhibition
AntimicrobialAntibacterial and antifungal

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O5S/c1-3-32-18-7-5-17(6-8-18)28-10-11-29-21(23(28)31)26-27-24(29)35-15(2)22(30)25-16-4-9-19-20(14-16)34-13-12-33-19/h4-11,14-15H,3,12-13H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGJDOYHPCGORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SC(C)C(=O)NC4=CC5=C(C=C4)OCCO5)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.